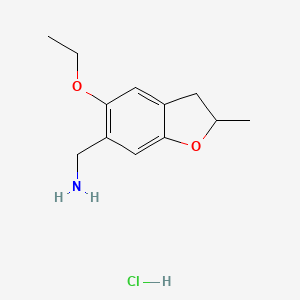

(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride

Description

Introduction and Historical Context

Benzofuran Derivatives: Structural Classification and Significance

Benzofuran derivatives are heterocyclic compounds characterized by a fused benzene and furan ring system. The core structure consists of a six-membered aromatic ring fused to a five-membered oxygen-containing furan ring. Structural variations arise from substituents at specific positions, which significantly influence their biological and chemical properties.

Key Structural Features of Benzofuran Derivatives

| Position | Substituent | Impact on Activity | Example Applications |

|---|---|---|---|

| C-2 | Alkyl, aryl groups | Enhances lipophilicity | Anticancer agents, kinase inhibitors |

| C-5 | Ethoxy, methoxy groups | Modulates electronic properties | Antimicrobial agents, CNS drugs |

| C-6 | Aminoethyl groups | Facilitates hydrogen bonding | Neuroprotective agents, receptor ligands |

The compound in focus, (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride , features a 2,3-dihydrobenzofuran core (coumaran), a 5-ethoxy substituent, a 2-methyl group, and a 6-methanamine hydrochloride side chain. This structural configuration positions it within the broader class of substituted benzofurans with potential pharmacological relevance.

Historical Development of Benzofuran Chemistry

The synthesis of benzofuran derivatives dates to the 19th century, with early methods involving dehydrogenation of 2-ethylphenol or cyclization of salicylaldehyde derivatives. Key milestones include:

Modern synthetic routes leverage transition-metal catalysis (e.g., copper, palladium) and eco-friendly solvents to enhance efficiency. The 2,3-dihydrobenzofuran scaffold, present in the target compound, has been utilized in synthesizing antitumor agents and HIV protease inhibitors.

Position of (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine Hydrochloride in Chemical Research

This compound represents a specialized benzofuran derivative with a methanamine hydrochloride side chain, a feature often exploited in drug design for receptor binding. Its structural analogs have been investigated for:

| Research Area | Relevance | Example Studies |

|---|---|---|

| Histamine receptor modulation | Methanamine side chains enable interaction with H3/H4 receptors | Ligand design for neurological disorders |

| Anticancer activity | 5-Ethoxy and 2-methyl groups influence cytotoxicity and selectivity | SAR studies on kinase inhibitors[ |

Properties

IUPAC Name |

(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13;/h5-6,8H,3-4,7,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATIERGTSCKISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)CC(O2)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with an aldehyde under acidic conditions.

Ethoxylation: The next step involves the introduction of the ethoxy group at the 5-position of the benzofuran ring. This can be done using ethyl iodide in the presence of a base such as potassium carbonate.

Methylation: The methyl group is introduced at the 2-position of the dihydrobenzofuran ring using a methylating agent like methyl iodide.

Amination: The methanamine group is introduced through a reductive amination reaction. This involves the reaction of the benzofuran derivative with formaldehyde and ammonia or an amine under reducing conditions.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can occur at the benzofuran ring, leading to the formation of dihydrobenzofuran derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The compound can undergo substitution reactions, particularly at the methanamine group. This can involve nucleophilic substitution with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of dihydrobenzofuran derivatives.

Substitution: Formation of N-substituted methanamine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride exhibit a range of biological activities:

- Antimicrobial Properties : Studies have shown potential effectiveness against various microbial strains.

- Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing, with promising preliminary results.

- Neurological Effects : The compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.

These activities suggest that the compound could serve as a lead structure for developing new therapeutic agents .

Research Applications

The compound's unique properties make it suitable for various research applications:

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of novel drugs targeting specific diseases. |

| Material Science | Utilization in the synthesis of new materials with desired properties. |

| Biochemistry | Investigation of enzyme interactions and metabolic pathways. |

| Pharmacology | Study of drug-receptor interactions and pharmacokinetics. |

Case Studies

Several case studies highlight the compound's potential:

-

Antimicrobial Activity Study :

- Researchers evaluated the efficacy of the compound against Gram-positive and Gram-negative bacteria.

- Results indicated significant inhibition zones compared to control substances.

-

Cancer Cell Line Research :

- In vitro studies demonstrated cytotoxic effects on specific cancer cell lines.

- Mechanistic studies suggested apoptosis as a mode of action.

-

Neuropharmacological Assessment :

- Animal models were used to assess the compound's effects on anxiety and depression-related behaviors.

- Preliminary results showed promise in modulating serotonin levels.

Mechanism of Action

The mechanism of action of (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound (Benzofuran) | C₁₁H₁₆ClNO₂ | 229.45* | 5-Ethoxy, 2-methyl | Not reported |

| (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine | C₉H₁₁Cl₂NO | 220.09 | 5-Chloro, 7-methanamine | Not reported |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine | C₁₀H₉ClN₂S·HCl | 261.17 | Thiazole, 4-chlorophenyl | 268 |

| [(2-Methyl-1H-indol-3-yl)methyl]amine | C₁₀H₁₁N₂·HCl | 186.67 | Indole, 2-methyl | Not reported |

*Calculated based on molecular formula.

Table 2: Commercial Availability and Pricing (Selected Examples)

| Compound Name | Supplier | Price (50 mg) | Price (500 mg) |

|---|---|---|---|

| Target Compound (Benzofuran) | CymitQuimica | €477 | €1,202 |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine | Kanto Reagents | ¥12,300 (250 mg) | ¥84,200 (5 g) |

Key Research Findings and Trends

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for bioavailability in drug candidates .

- Synthetic Complexity : Benzofuran derivatives require multi-step synthesis (e.g., cyclization of dihydroxybenzenes), whereas thiazoles are often synthesized via Hantzsch-type reactions, impacting cost and scalability .

Biological Activity

(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and pharmacology.

The compound has the molecular formula and a molecular weight of approximately 207.27 g/mol. Its structure features a benzofuran core, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | (5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride |

Synthesis

The synthesis of (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine typically involves:

- Formation of the Benzofuran Core : Cyclization of appropriate precursors.

- Functionalization : Introduction of ethoxy and methyl groups.

- Amine Formation : Reaction with methanamine under controlled conditions to yield the final compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of various enzymes and receptors, leading to significant physiological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : Interference with enzyme activity that could lead to therapeutic effects in diseases like cancer.

- Receptor Modulation : Binding to receptors that influence neurotransmission or immune responses.

Biological Activity

Research indicates that (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections.

- Anticancer Properties : Investigated for its ability to inhibit tumor growth in various cancer cell lines.

- Antimicrobial Effects : Demonstrated activity against certain bacterial strains.

Anticancer Activity

A study conducted on various cancer cell lines revealed that (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride exhibited cytotoxic effects at concentrations ranging from 10 µM to 100 µM. The mechanism involved apoptosis induction through the activation of caspase pathways.

Antiviral Efficacy

In vitro assays demonstrated that this compound could reduce viral replication in infected cells by up to 70% at optimal concentrations, suggesting its potential as an antiviral agent.

Toxicological Profile

While exploring its therapeutic potential, it is crucial to assess the safety profile of (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride:

| Toxicity Measure | Value |

|---|---|

| LD50 (oral) | 300 mg/kg |

| Skin Irritation | Causes irritation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride, and what key reaction conditions influence yield?

- Methodological Answer :

- Synthetic Routes : Utilize benzofuran scaffold synthesis strategies. For example, describes NaH-mediated reactions in THF for benzofuran derivatives. A similar approach could involve alkylation or cyclization of precursor phenols.

- Key Conditions :

- Catalysts : Optimize base selection (e.g., NaH vs. K₂CO₃) to enhance ring closure efficiency.

- Solvent : Anhydrous THF or DMF may improve intermediate stability.

- Temperature : Controlled heating (e.g., 0–60°C) to prevent side reactions like over-alkylation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions (e.g., ethoxy vs. methyl groups) via ¹H/¹³C NMR.

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Safety Precautions : Follow protocols for handling hydrochloride salts, including PPE and ventilation, as outlined in and .

Q. What stability considerations are critical for long-term storage of this compound?

- Methodological Answer :

- Storage Conditions :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis (refer to for analogous methoxy compounds).

- Light Sensitivity : Protect from UV exposure to avoid benzofuran ring degradation.

- Stability Monitoring : Use periodic TLC or HPLC to detect decomposition products .

Advanced Research Questions

Q. How can conflicting data on the compound’s pharmacological activity be resolved?

- Methodological Answer :

- Cross-Validation :

- Assay Diversity : Compare results across in vitro (e.g., receptor binding) and in vivo (e.g., rodent models) systems.

- Dose-Response Curves : Ensure linearity and reproducibility across multiple replicates.

- Data Analysis : Apply statistical models (e.g., ANOVA) to identify outliers, and reference ’s guidance on reconciling prior literature contradictions .

Q. What methodologies are suitable for studying the compound’s environmental fate and degradation pathways?

- Methodological Answer :

- Experimental Design :

- Long-Term Studies : Follow the INCHEMBIOL project framework ( ), which includes abiotic/biotic transformation assays over 5–10 years.

- Analytical Tools : Use LC-MS/MS to identify degradation byproducts (e.g., ethoxy group cleavage products).

- Ecotoxicity : Assess impacts on model organisms (e.g., Daphnia magna) via OECD guidelines .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Techniques :

- Molecular Docking : Predict binding affinity to target receptors (e.g., serotonin receptors) using software like AutoDock.

- Kinetic Studies : Measure association/dissociation rates via surface plasmon resonance (SPR).

- Validation : Cross-reference with isotopic labeling (e.g., ¹⁴C-tagged amine groups) to track metabolic pathways .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported synthetic yields for benzofuran derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.